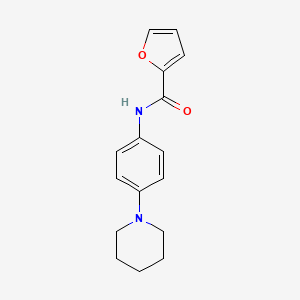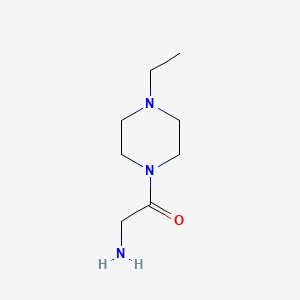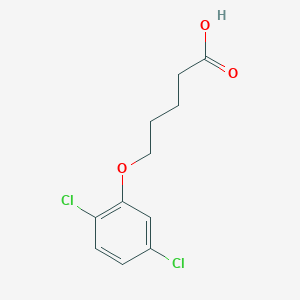![molecular formula C10H8N2O3S B12115376 Benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]-](/img/structure/B12115376.png)
Benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]- is a compound that features a benzoic acid moiety linked to a thiazole ring. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]- typically involves the formation of the thiazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thioamide with an α-haloketone can yield the thiazole ring, which can then be coupled with benzoic acid derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]- can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the benzoic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thiazole ring .
Applications De Recherche Scientifique
Benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its antimicrobial and antiviral properties, making it a candidate for developing new drugs.
Medicine: Investigated for its potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the synthesis of dyes, fungicides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]- involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The compound can also interfere with DNA replication and repair mechanisms in cancer cells, contributing to its antitumor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]- is unique due to its specific combination of a benzoic acid moiety and a thiazole ring. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C10H8N2O3S |
|---|---|
Poids moléculaire |
236.25 g/mol |
Nom IUPAC |
2-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid |
InChI |
InChI=1S/C10H8N2O3S/c13-8-5-16-10(12-8)11-7-4-2-1-3-6(7)9(14)15/h1-4H,5H2,(H,14,15)(H,11,12,13) |
Clé InChI |
OLGRCFTYVAOPAX-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC(=NC2=CC=CC=C2C(=O)O)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12115296.png)
![Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoate](/img/structure/B12115299.png)
![[5-(Aminomethyl)-2-methoxyphenyl]acetic acid](/img/structure/B12115307.png)

![3-(1-Hydroxyethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12115315.png)


![6-[3-(4-tert-butylphenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12115337.png)
![3,4-dichlorophenyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B12115346.png)


![[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]cyclopentylamine](/img/structure/B12115364.png)


